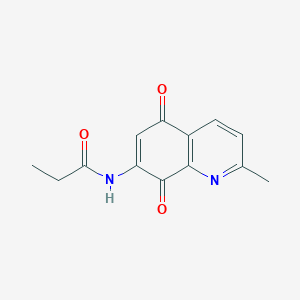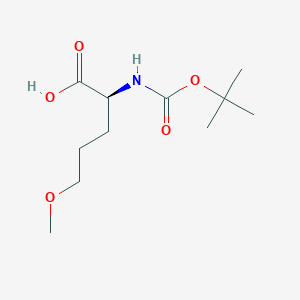![molecular formula C13H8ClFO2 B12854692 4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with chloro, fluoro, hydroxy, and aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro substituents on the biphenyl core.
Hydroxylation: Introduction of the hydroxy group.
Formylation: Introduction of the aldehyde group.
Each step requires specific reagents and conditions. For example, halogenation may involve the use of halogenating agents such as chlorine or fluorine gas under controlled conditions. Hydroxylation can be achieved using oxidizing agents, and formylation might involve the use of formylating agents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
化学反应分析
Types of Reactions
4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
相似化合物的比较
4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives such as:
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluoro substituent.
3’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Lacks the chloro substituent.
4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxy substituent.
The presence of different substituents can significantly alter the chemical properties and reactivity of these compounds, highlighting the uniqueness of 4’-Chloro-3’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde.
属性
分子式 |
C13H8ClFO2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC 名称 |
5-(4-chloro-3-fluorophenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
InChI 键 |
ZSGISPNWFZVMTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)F)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


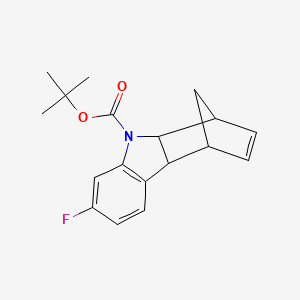
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
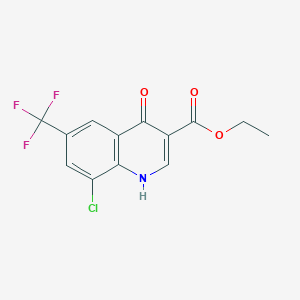
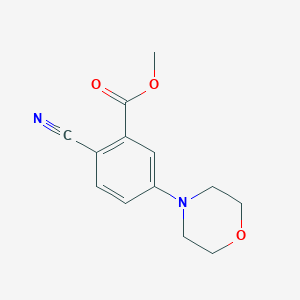
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
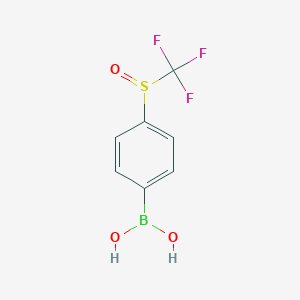
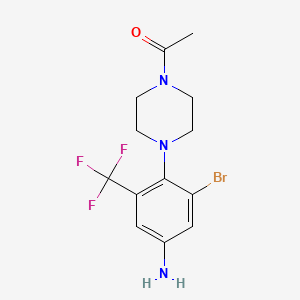

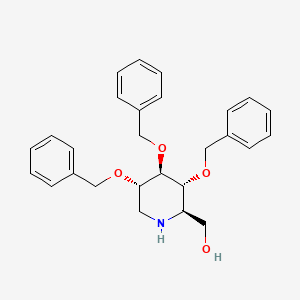

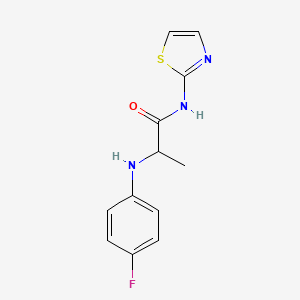
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
